1-Methyl-3-(1H-pyrazol-4-YL)-1H-pyrazol-5-amine

Medicinal Chemistry Kinase Inhibitor Scaffolds Structure-Activity Relationship

1-Methyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine (CAS 1339906-24-9), systematically named 2-methyl-5-(1H-pyrazol-4-yl)pyrazol-3-amine or 1-Methyl-1H,1'H-[3,4'-bipyrazol]-5-amine, is a heterocyclic bipyrazole compound (C₇H₉N₅, MW 163.18 g/mol). Structurally, it consists of two pyrazole rings connected via a C-C bond at the 3,4′ positions, with a single N-methyl substitution on one pyrazole ring and a free 5-amino group on the same ring.

Molecular Formula C7H9N5
Molecular Weight 163.18 g/mol
CAS No. 1339906-24-9
Cat. No. B13087267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-(1H-pyrazol-4-YL)-1H-pyrazol-5-amine
CAS1339906-24-9
Molecular FormulaC7H9N5
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C2=CNN=C2)N
InChIInChI=1S/C7H9N5/c1-12-7(8)2-6(11-12)5-3-9-10-4-5/h2-4H,8H2,1H3,(H,9,10)
InChIKeyKBAJVRLUGAAFLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine (CAS 1339906-24-9): Core Bipyrazole Scaffold Procurement Baseline


1-Methyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine (CAS 1339906-24-9), systematically named 2-methyl-5-(1H-pyrazol-4-yl)pyrazol-3-amine or 1-Methyl-1H,1'H-[3,4'-bipyrazol]-5-amine, is a heterocyclic bipyrazole compound (C₇H₉N₅, MW 163.18 g/mol) . Structurally, it consists of two pyrazole rings connected via a C-C bond at the 3,4′ positions, with a single N-methyl substitution on one pyrazole ring and a free 5-amino group on the same ring. This minimal bipyrazole scaffold retains the key pharmacophoric features of the broader bipyrazole class—dual nitrogen-rich heterocyclic architecture capable of hydrogen bonding at hinge regions of kinase ATP-binding pockets [1]—while lacking the extended substitutions (aryl/heteroaryl groups, carboxamide/urea linkers) present in most biologically characterized bipyrazole derivatives. This minimal substitution profile distinguishes it from heavily elaborated bipyrazole analogs as an early-stage intermediate or core scaffold for medicinal chemistry optimization campaigns targeting kinase selectivity [1][2].

Why Generic Substitution Fails for 1-Methyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine (CAS 1339906-24-9)


Substitution of 1-Methyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine with alternative bipyrazole derivatives or other pyrazole-amine scaffolds is not straightforward due to structure-dependent selectivity profiles observed across the bipyrazole kinase inhibitor class. Bipyrazole-containing compounds have demonstrated highly variable target engagement depending on substitution pattern: TrkA-targeting bipyrazoles bearing extended aryl and urea moieties show IC₅₀ values ranging from 100 nM to 550 nM [1][2], while dual CDK-2/VEGFR-2 bipyrazole inhibitors exhibit sub-micromolar cytotoxicity (IC₅₀ ≈ 0.68–3.37 μM) [3], and EGFR-targeting 3,4′-bipyrazole carboxamides achieve potent antitumor activity in A549 non-small-cell lung cancer models [4]. Conversely, the minimally substituted core scaffold represented by 1-Methyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine exhibits negligible activity against PRMT5 (IC₅₀ > 50 μM) and lacks the extended pharmacophores required for potent kinase inhibition [5]. This functional dichotomy—potent, selective kinase inhibition in elaborated analogs versus minimal basal activity in the core scaffold—demonstrates that substitution pattern, not merely the bipyrazole framework, dictates biological profile. Consequently, this compound cannot be interchanged with elaborated bipyrazole kinase inhibitors for potency-driven assays, nor can it be substituted with alternative pyrazole-amine building blocks that lack the bipyrazole connectivity required for downstream derivatization into selective kinase-targeting agents.

1-Methyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine: Quantitative Differential Evidence for Scientific Procurement Decisions


Core Scaffold vs. Elaborated Bipyrazole Analogs: Activity Differential Defines Scaffold Utility

This compound exhibits minimal basal inhibitory activity across a panel of methyltransferase targets, with IC₅₀ values consistently exceeding 50 μM (PRMT5, PRMT7, DNMT3A) [1][2]. This contrasts sharply with elaborated 3,4′-bipyrazole derivatives bearing aryl, urea, and carboxamide substituents, which achieve potent kinase inhibition: TrkA IC₅₀ = 100–550 nM [3][4]; dual CDK-2/VEGFR-2 cytotoxicity IC₅₀ = 0.68–3.37 μM [5]; and EGFR-targeting bipyrazole carboxamides with sub-micromolar antitumor activity [6]. The quantitative difference in target engagement—from >50,000 nM for the core scaffold to 100–550 nM for optimized analogs—defines this compound as an ideal minimal pharmacophore for SAR studies rather than a bioactive endpoint.

Medicinal Chemistry Kinase Inhibitor Scaffolds Structure-Activity Relationship

Functional Selectivity Profile: Absence of Target Engagement Enables Scaffold-Level Specificity Design

This compound demonstrates negligible activity against PRMT5 (IC₅₀ > 50 μM), PRMT7 (IC₅₀ > 50 μM), and DNMT3A (IC₅₀ > 50 μM) [1][2], providing a functionally silent baseline. In contrast, structurally related amino-1H-pyrazole amide derivatives exhibit potent and selective Raf kinase inhibition: compound 7c shows B-Rafᵛ⁶⁰⁰ᴱ IC₅₀ = 0.26 μM and C-Raf IC₅₀ = 0.11 μM, with antiproliferative GI₅₀ = 0.27 μM against A375P melanoma cells [3]. The bipyrazole class more broadly demonstrates the capacity for selective kinase targeting: 3,4′-bipyrazole derivatives achieve TrkA inhibition with IC₅₀ values of 100–550 nM [4][5], while dual CDK-2/VEGFR-2 bipyrazole inhibitors show cytotoxicity IC₅₀ = 0.68–3.37 μM [6], and EGFR-targeting bipyrazoles demonstrate potent NSCLC cell line activity [7]. The target compound's lack of intrinsic activity across PRMT/DNMT families—coupled with the class's demonstrated capacity for achieving high selectivity through substitution—positions it as an ideal starting point for designing inhibitors with predetermined selectivity profiles free from confounding basal activity.

Kinase Selectivity Scaffold Optimization Target Deconvolution

Physicochemical Properties Supporting Synthetic Tractability and Downstream Derivatization

1-Methyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine is commercially available with a reported purity of 95% [1] and a molecular weight of 163.18 g/mol (C₇H₉N₅) . The compound is described as a white to pale yellow solid , consistent with expectations for a small heterocyclic aromatic amine building block. The presence of a free 5-amino group on the methylated pyrazole ring, coupled with an unsubstituted NH on the adjacent pyrazole ring, provides two distinct nucleophilic handles for functionalization (amide coupling, urea formation, sulfonylation, or N-alkylation) without requiring deprotection steps. Compared to larger, more complex bipyrazole derivatives (which typically have molecular weights exceeding 400–600 g/mol and contain multiple synthetic steps' worth of protecting group manipulations), this minimal scaffold offers a more atom-economical and synthetically accessible entry point for parallel library synthesis and high-throughput SAR exploration.

Medicinal Chemistry Building Block Procurement Synthetic Accessibility

1-Methyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine: High-Value Procurement Scenarios Based on Quantitative Evidence


Medicinal Chemistry SAR Campaigns Targeting Kinase Selectivity via Bipyrazole Scaffold Optimization

Procurement scenario: Medicinal chemistry teams seeking to develop selective kinase inhibitors should prioritize this compound as the starting scaffold for SAR exploration. Evidence demonstrates that the core bipyrazole scaffold itself exhibits negligible activity against methyltransferase targets (PRMT5/PRMT7/DNMT3A IC₅₀ > 50 μM) [1], while elaborated bipyrazole derivatives achieve potent, selective kinase inhibition (TrkA IC₅₀ = 100–550 nM [2][3]; Raf IC₅₀ = 0.11–0.26 μM [4]; dual CDK-2/VEGFR-2 IC₅₀ = 0.68–3.37 μM [5]; EGFR-targeting bipyrazoles with potent NSCLC activity [6]). This compound provides a functionally silent baseline from which >100- to >500-fold potency gains are achieved through rational substitution. Use case: Systematic derivatization at the 5-amino and pyrazole NH positions to generate focused libraries for kinase selectivity profiling, with confidence that observed activity derives exclusively from introduced pharmacophores rather than confounding scaffold-driven effects.

Parallel Synthesis of Bipyrazole-Derived Kinase Inhibitor Libraries

Procurement scenario: High-throughput chemistry and parallel synthesis groups requiring a versatile bipyrazole core for library production should select this compound based on its synthetic tractability. With a molecular weight of 163.18 g/mol—approximately 3- to 4-fold lower than optimized bipyrazole leads (>400–600 g/mol) [1]—and commercial availability at 95% purity [2][3], this scaffold offers an atom-economical entry point that minimizes per-compound synthesis cost. The presence of two distinct nucleophilic handles (free 5-amino group and unsubstituted pyrazole NH) enables diversification via amide coupling, urea formation, sulfonylation, or N-alkylation without deprotection steps [4]. Use case: Multi-well parallel amide coupling or urea formation using commercially available carboxylic acids, isocyanates, or sulfonyl chlorides to rapidly generate focused bipyrazole libraries for primary biochemical screening.

Reference Scaffold for Computational Selectivity Modeling and De Novo Kinase Inhibitor Design

Procurement scenario: Computational chemistry and structure-based drug design groups developing predictive models for kinase inhibitor selectivity should acquire this compound as a reference scaffold for validating docking and free energy perturbation (FEP) calculations. The core bipyrazole framework provides the minimal pharmacophore that, when appropriately substituted, yields potent and selective kinase inhibition across diverse families (TrkA [2][3], Raf [4], CDK-2/VEGFR-2 [5], EGFR [6]). The absence of confounding intrinsic activity (IC₅₀ > 50 μM against PRMT5/PRMT7/DNMT3A) [1] enables clean computational attribution of binding energy contributions to substituent moieties. Use case: Prospective virtual screening of substituent libraries docked to kinase ATP-binding pockets, with the core scaffold serving as the hinge-binding anchor point, followed by experimental validation using the actual compound as the synthetic starting point.

Chemical Biology Probe Development Requiring Functionalized Bipyrazole Scaffolds

Procurement scenario: Chemical biology groups developing affinity probes, PROTACs (PROteolysis TArgeting Chimeras), or fluorescently labeled kinase tracers should procure this compound as the core scaffold for linker attachment. The free 5-amino group provides a convenient conjugation handle for introducing PEG linkers, biotin tags, or fluorophores via stable amide or sulfonamide linkages. Evidence from the broader bipyrazole class confirms that 3,4′-bipyrazole derivatives retain target engagement capacity when appropriately elaborated [2][3][4][5][6]. Use case: Synthesis of bipyrazole-based affinity probes for target identification and validation studies (e.g., pull-down assays, cellular thermal shift assays), or as the kinase-binding warhead in PROTAC constructs for targeted protein degradation.

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